molecular formula C12H17NO2 B13300411 2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol

2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol

Cat. No.: B13300411
M. Wt: 207.27 g/mol
InChI Key: DHJMGVZTDGYGAK-UHFFFAOYSA-N
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Description

2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol is a phenolic compound of interest in chemical and pharmaceutical research. Its molecular structure, which incorporates a 4-methoxyphenol (mequinol) moiety linked to a cyclopropylamine group, suggests potential for diverse applications. The 4-methoxyphenol component is a well-known entity with established utility as a polymerization inhibitor in monomer storage, an antioxidant in various industries, and a developer agent in photography . Furthermore, structurally similar compounds that feature a phenylethanolamine backbone are frequently investigated as intermediates in the synthesis of optically active pharmaceutical compounds . Researchers are exploring this compound and its analogs primarily for their potential biological activity. Compounds with similar architectures are often studied as ligands to create metal complexes, which can exhibit a range of pharmacological properties, including antibacterial, antifungal, and anticancer effects . The presence of the phenolic hydroxyl and amine functional groups makes this molecule a versatile precursor for synthesizing Schiff base ligands, which are valuable platforms in coordination chemistry and medicinal chemistry for constructing bioactive metal complexes . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-[1-(cyclopropylamino)ethyl]-4-methoxyphenol

InChI

InChI=1S/C12H17NO2/c1-8(13-9-3-4-9)11-7-10(15-2)5-6-12(11)14/h5-9,13-14H,3-4H2,1-2H3

InChI Key

DHJMGVZTDGYGAK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)O)NC2CC2

Origin of Product

United States

Preparation Methods

Oxidative Conversion of p-Anisaldehyde to 4-Methoxyphenol

  • Method: p-Anisaldehyde is reacted with aqueous hydrogen peroxide and formic acid in methylene chloride under reflux conditions for approximately 20 hours.
  • Work-up: After reaction, the mixture is neutralized with sodium hydroxide, extracted with methylene chloride, and purified by bulb-to-bulb distillation.
  • Yield and Purity: Approximately 85-93% yield with purity >99% (GC and HPLC analysis).
  • Reference Data:
Reagent Quantity Conditions Yield (%) Purity (%)
p-Anisaldehyde 5.0 g (36.7 mmol) Reflux 20.5 h 90.7 99.7 (GC)
Hydrogen peroxide (30%) 9.37 mL (92.0 mmol)
Formic acid 5.54 mL (147 mmol)
Solvent: Methylene chloride 184 mL
  • Notes: The method is reproducible and scalable, providing high purity 4-methoxyphenol suitable for further functionalization.

Alternative Methylation of Hydroquinone

  • Hydroquinone can be selectively methylated using dimethyl sulfate in alkaline medium to yield 4-methoxyphenol.
  • This method involves refluxing hydroquinone with sodium hydroxide and dimethyl sulfate under nitrogen atmosphere.
  • Yield is reported around 78%, with careful purification steps to remove unreacted hydroquinone and side products.

Synthesis of the Cyclopropylaminoethyl Side Chain

The key amine substituent, cyclopropylamine, is commercially available and used without further purification. The incorporation of the cyclopropylaminoethyl group typically involves amination reactions with appropriate precursors.

Preparation of 2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol

General Synthetic Strategy

  • The substitution at the 2-position of 4-methoxyphenol with the 1-(cyclopropylamino)ethyl group is achieved via nucleophilic substitution or reductive amination of an appropriate ketone or halogenated intermediate.
  • A common intermediate is 2-bromo-1-(2-chloro-4-methoxyphenyl)propan-1-one or similar alpha-bromo ketones derived from 4-methoxyphenol derivatives.
  • The reaction with cyclopropylamine leads to the formation of the aminoethyl side chain.

Representative Procedure from Patent Literature

  • Step 1: Dissolve 2-bromo-1-(2-chloro-4-methoxy-5-methylphenyl)propan-1-one in dichloromethane.
  • Step 2: Add tetrabutylammonium bromide (phase transfer catalyst) and an aqueous solution of potassium thiocyanate.
  • Step 3: Heat the biphasic mixture at 40°C for 3-4 hours to form the thiocyanate intermediate.
  • Step 4: Separate phases, evaporate organic solvent, and crystallize the intermediate from methanol.
  • Step 5: React the intermediate with 2-cyclopropyl-1-(3-fluoro-4-methylphenyl)-ethyl-amine to form the final aminated product.
  • Yield: 90-95% for intermediate formation; final yields vary depending on subsequent steps.
  • Melting Point: ~75°C for intermediate.
  • Spectral Data: IR absorption at 2158 cm^-1 indicative of thiocyanate functionality.

One-Pot Synthesis via Condensation

  • Alternative methods involve the one-pot condensation of 2-thioxothiazolidin-4-one, 4-methoxybenzaldehyde, and cyclopropylamine in dry dioxane under reflux for 4 hours.
  • This method avoids the need for base catalysts by using an excess of cyclopropylamine.
  • Yield reported: 71%.
  • Characterization includes 1H and 13C NMR, LC-MS, and TLC monitoring.

Comparative Data Table of Preparation Methods

Preparation Step Method/Conditions Yield (%) Notes Reference
4-Methoxyphenol from p-Anisaldehyde H2O2/Formic acid oxidation, reflux 20 h 85-93 High purity, scalable
4-Methoxyphenol from Hydroquinone Dimethyl sulfate methylation, reflux ~78 Requires careful purification
Amination via haloketone intermediate Phase transfer catalysis, 40°C, 3-4 h 90-95 High purity intermediate
One-pot condensation synthesis Reflux in dioxane with cyclopropylamine 71 Base-free, step-economical

Analytical and Spectral Characterization

  • Melting Points: Intermediate compounds typically melt around 75°C.
  • IR Spectroscopy: Thiocyanate intermediates show characteristic absorption near 2158 cm^-1.
  • NMR Spectroscopy: 1H and 13C NMR confirm aromatic and aliphatic environments consistent with the target structure.
  • Mass Spectrometry: LC-MS confirms molecular ion peaks corresponding to the expected molecular weight.
  • Purity Assessment: TLC and HPLC are used to monitor reaction progress and purity.

Summary and Expert Notes

The preparation of 2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol involves:

  • Reliable synthesis of 4-methoxyphenol via oxidation or methylation routes.
  • Formation of suitable halogenated or ketone intermediates on the aromatic ring.
  • Amination with cyclopropylamine under phase transfer catalysis or via condensation reactions.
  • The methods offer high yields and can be adapted for industrial scale with environmentally friendly conditions (aqueous media, minimal organic solvents).
  • Analytical data from patents and peer-reviewed articles provide robust characterization confirming compound identity and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The cyclopropylamino group can interact with enzymes or receptors, leading to various biological effects. The methoxyphenol moiety may also contribute to its activity by modulating oxidative stress or other cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenolic Ring

4-[1-(1-Aminoethyl)cyclopropyl]-2-chlorophenol (CAS 1891191-03-9)
  • Structure: Chlorine replaces the methoxy group at the para position; cyclopropylaminoethyl chain retained.
  • Molecular Formula: C₁₁H₁₄ClNO (MW 211.69 g/mol).
  • Key Differences: Electron Effects: Chlorine’s electronegativity increases the phenol’s acidity (lower pKa) compared to the methoxy group’s electron-donating nature. Bioactivity: Chlorophenols often exhibit stronger antimicrobial activity but may introduce toxicity risks .
1-[2-(4-Methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime (CAS 478262-65-6)
  • Structure: Cyclopropane fused to a methoxyphenyl ring; ethanone oxime replaces the aminoethyl-phenol system.
  • Molecular Formula: C₁₉H₂₀FNO₂ (MW 313.37 g/mol).
  • Lipophilicity: Larger size and fluorobenzyl group increase logP, reducing aqueous solubility .

Functional Group and Connectivity Modifications

(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine (CAS 2059944-97-5)
  • Structure : Cyclopropylethylamine linked to a dimethoxyphenylmethyl group.
  • Molecular Formula: C₁₄H₂₁NO₂ (MW 235.32 g/mol).
  • Solubility: Increased methoxy content may improve solubility compared to the target’s single methoxy group .
Cyclopropyl(4-methoxyphenyl)methanone (CAS 7152-03-6)
  • Structure : Cyclopropyl directly bonded to a 4-methoxyphenyl ketone.
  • Molecular Formula : C₁₁H₁₂O₂ (MW 176.22 g/mol).
  • Key Differences: Reactivity: Ketone functionality enables nucleophilic additions, absent in the target’s phenol-amine system. Stability: The carbonyl group may increase susceptibility to metabolic reduction .

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups PSA (Ų) logP (Predicted)
Target Compound ~207.27 Phenol, methoxy, amine ~43-50 1.5–2.0
4-[1-(1-Aminoethyl)cyclopropyl]-2-chlorophenol 211.69 Chlorophenol, amine ~50 2.0–2.5
(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine 235.32 Dual methoxy, amine ~35 2.5–3.0
Cyclopropyl(4-methoxyphenyl)methanone 176.22 Ketone, methoxy ~34 2.8–3.3
  • Polar Surface Area (PSA): The target compound’s phenol and amine groups contribute to a higher PSA (~43–50 Ų), favoring solubility but limiting blood-brain barrier permeability.
  • logP : The cyclopropyl group moderates lipophilicity, balancing membrane permeability and solubility.

Biological Activity

2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol, also known as a cyclopropyl derivative of a phenolic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

  • Molecular Formula : C12H17NO2
  • Molecular Weight : 209.27 g/mol
  • IUPAC Name : 2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol
  • Canonical SMILES : CC(C1=CC=C(C=C1)OC)=N(C2CC2)C

The biological activity of 2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol is primarily attributed to its interaction with various receptors and enzymes within the body. It is known to act as a selective ligand for certain adrenergic receptors, which are critical in regulating cardiovascular functions and neurotransmission.

Key Mechanisms:

  • Adrenergic Activity : The compound exhibits agonistic properties towards beta-adrenergic receptors, influencing heart rate and contractility.
  • Antioxidant Properties : The methoxy group on the phenolic ring enhances its ability to scavenge free radicals, contributing to its antioxidant effects.
  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Biological Activity Data

Biological ActivityObservationsReferences
Beta-Adrenergic AgonismIncreases heart rate and myocardial contractility in animal models
Antioxidant CapacitySignificant reduction in oxidative stress markers in vitro
NeuroprotectionDecreased apoptosis in neuronal cell lines exposed to oxidative stress

Study 1: Cardiovascular Effects

A study conducted on rat models demonstrated that administration of 2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol resulted in a marked increase in heart rate and cardiac output. The study concluded that the compound acts as a beta-adrenergic agonist, providing insights into its potential use in treating heart failure conditions.

Study 2: Neuroprotective Properties

In vitro studies using SH-SY5Y neuroblastoma cells indicated that the compound significantly reduced cell death induced by hydrogen peroxide. This suggests a potential role in neuroprotection, particularly against oxidative damage associated with neurodegenerative disorders.

Study 3: Antioxidant Activity

Research evaluating the antioxidant properties of various phenolic compounds found that 2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol exhibited superior free radical scavenging activity compared to other tested compounds. This positions it as a candidate for further investigation in antioxidant therapies.

Q & A

Q. What are the recommended synthetic methodologies for 2-[1-(cyclopropylamino)ethyl]-4-methoxyphenol, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the cyclopropane ring via [2+1] cycloaddition using dichlorocarbene or transition-metal catalysis (e.g., Simmons–Smith conditions) .
  • Step 2: Coupling of the cyclopropylamine moiety to a phenolic backbone via nucleophilic substitution or reductive amination. Optimize pH (7–9) and temperature (40–60°C) to minimize side reactions .
  • Step 3: Methoxy group introduction using methyl iodide or dimethyl sulfate under alkaline conditions.
    Key factors affecting yield:
  • Solvent polarity (e.g., THF vs. DMF) impacts cyclopropane stability.
  • Catalyst loading (e.g., 5–10 mol% Pd for coupling reactions) .
    Typical yields range from 45–65%, with impurities addressed via column chromatography or recrystallization .

Q. How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 6.7–7.2 ppm (aromatic protons) and δ 3.8 ppm (methoxy group). Cyclopropyl protons appear as multiplets near δ 1.2–1.5 ppm .
    • ¹³C NMR: Cyclopropane carbons at δ 8–12 ppm; phenolic carbons at δ 150–160 ppm .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 236.1422 (calculated for C₁₂H₁₇NO₂) .
  • X-ray Crystallography: Resolves stereochemical ambiguities in the cyclopropylamine group .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Answer:

  • Antimicrobial Screening:
    • Use in vitro MIC assays against S. aureus and E. coli (concentration range: 1–100 µg/mL) .
    • Compare with structural analogs (e.g., 4-methoxy-N-ethylphenol) to assess cyclopropylamine’s role in activity .
  • Antioxidant Assays:
    • DPPH radical scavenging (IC₅₀ determination) and FRAP assays .
  • Cytotoxicity: MTT assays on HEK-293 cells to establish safety thresholds (LD₅₀ > 200 µM recommended for further study) .

Advanced Research Questions

Q. How can structural modifications enhance this compound’s bioactivity, and what SAR trends have been observed?

Answer:

  • Modification Strategies:
    • Cyclopropylamine Substitution: Replace with bulkier amines (e.g., tert-butyl) to improve membrane permeability .
    • Methoxy Group Positioning: Ortho-substitution increases steric hindrance, reducing enzymatic degradation .
  • SAR Trends:
    • Electron-donating groups (e.g., -OCH₃) enhance antioxidant activity but reduce antibacterial potency .
    • Cyclopropane ring rigidity correlates with improved binding to bacterial efflux pumps .

Q. How can contradictions in reported biological data (e.g., antibacterial vs. cytotoxic effects) be resolved?

Answer:

  • Dose-Response Refinement: Conduct narrower concentration gradients (e.g., 10–50 µM) to identify therapeutic windows .
  • Mechanistic Studies:
    • Use fluorescence microscopy to track bacterial membrane disruption vs. mammalian cell apoptosis .
    • Proteomic profiling (e.g., LC-MS/MS) identifies off-target effects in eukaryotic cells .
  • Comparative Analysis: Benchmark against FDA-approved analogs (e.g., triclosan) to validate selectivity ratios .

Q. What green chemistry approaches optimize the synthesis of this compound?

Answer:

  • Biocatalysis: Use immobilized lipases or transaminases for enantioselective cyclopropane formation (60–80% yield, >90% ee) .
  • Solvent Replacement: Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce toxicity .
  • Waste Minimization: Employ flow chemistry for continuous amine coupling, reducing solvent use by 70% .

Q. How does this compound’s environmental impact compare to structurally similar analogs?

Answer:

  • Biodegradability:
    • Aerobic degradation half-life: 14 days (vs. 28 days for non-cyclopropane analogs) due to ring strain enhancing microbial breakdown .
  • Ecotoxicology:
    • Daphnia magna LC₅₀: 12 mg/L (higher toxicity than 4-methoxyphenol, LC₅₀ = 25 mg/L) .
    • Mitigation: Derivatize with hydrophilic groups (e.g., -SO₃H) to reduce bioaccumulation .

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